1,5-Dibromo-3-methylpentane

Catalog No.
S1894215
CAS No.
4457-72-1
M.F
C6H12Br2
M. Wt
243.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-3-methylpentane

CAS Number

4457-72-1

Product Name

1,5-Dibromo-3-methylpentane

IUPAC Name

1,5-dibromo-3-methylpentane

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

InChI

InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3

InChI Key

YDPZWUMQKMLLHC-UHFFFAOYSA-N

SMILES

CC(CCBr)CCBr

Canonical SMILES

CC(CCBr)CCBr

1,5-Dibromo-3-methylpentane is an organic compound with the molecular formula C₆H₁₂Br₂. It consists of a pentane backbone with two bromine atoms attached to the first and fifth carbon atoms, and a methyl group on the third carbon. This compound appears as a colorless liquid and is known for its applications in organic synthesis and pharmaceutical research. As indicated by its chemical structure, it is classified as a dibrominated alkane.

There is no documented information on the specific mechanism of action of 1,5-Dibromo-3-methylpentane in biological systems.

  • Flammability: 1,5-Dibromo-3-methylpentane has a relatively low flash point, indicating flammability.
  • Toxicity: Information on the specific toxicity of 1,5-Dibromo-3-methylpentane is limited. However, due to the presence of bromine atoms, it's advisable to handle it with caution as many brominated organic compounds can be harmful.
  • General Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood for ventilation.
  • Potential Precursor Molecule

    Due to the presence of two bromine atoms, 1,5-Dibromo-3-methylpentane could serve as a precursor molecule for the synthesis of other organobromine compounds. Bromine is a useful functional group in organic chemistry, and researchers might utilize 1,5-Dibromo-3-methylpentane as a starting material to introduce bromine atoms at specific positions in target molecules through various reactions .

  • Investigating Reaction Mechanisms

    The molecule's structure with two bromine atoms on opposite ends (at positions 1 and 5) creates a system where the reactivity of the bromine atoms might be influenced by their relative positions. Researchers could potentially employ 1,5-Dibromo-3-methylpentane to study reaction mechanisms involving dibromoalkanes, including factors affecting the reactivity of the bromine atoms .

  • Organic Synthesis Intermediate

    In organic synthesis, researchers often require intermediates with specific functionalities. The hydrocarbon chain with a methyl group (branched chain) and two bromine atoms makes 1,5-Dibromo-3-methylpentane a potential intermediate for the synthesis of more complex molecules. Its specific applications would depend on the desired target molecule and the chosen reaction pathway.

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under basic conditions, 1,5-dibromo-3-methylpentane can undergo elimination to form alkenes. For instance, treatment with a strong base may yield 3-methylpent-2-ene.
  • Radical Reactions: The compound can also participate in radical reactions, where bromine atoms can be replaced by other radicals.

Several synthesis methods have been reported for 1,5-dibromo-3-methylpentane:

  • From 3-Methylglutaric Anhydride: This method involves the bromination of 3-methylglutaric anhydride using bromine in an appropriate solvent .
  • Radical Bromination of Alkenes: The compound can be synthesized via radical bromination of 3-methylpentene under controlled conditions.
  • Electrophilic Addition: Another route involves the electrophilic addition of bromine to 3-methylpentene.

These methods highlight the versatility in synthesizing this compound through various organic reactions.

Several compounds share structural similarities with 1,5-dibromo-3-methylpentane. Here are some notable examples:

Compound NameStructureUnique Features
1-BromopentaneC₅H₁₁BrOnly one bromine atom; simpler structure
1,5-DibromopentaneC₅H₁₁Br₂Similar dibromination but lacks methyl substitution
1-Bromo-3-methylpentaneC₆H₁₃BrBromine at position one; different reactivity
1,5-Dichloro-3-methylpentaneC₆H₁₂Cl₂Chlorine instead of bromine; differing properties

Uniqueness of 1,5-Dibromo-3-Methylpentane

The uniqueness of 1,5-dibromo-3-methylpentane lies in its specific arrangement of bromine atoms and a methyl group on the pentane chain. This configuration influences its reactivity patterns and potential applications in organic synthesis compared to other similar compounds. Its dual bromination allows for diverse synthetic pathways that are not possible with simpler alkyl halides.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4457-72-1

Wikipedia

1,5-Dibromo-3-methylpentane

Dates

Last modified: 08-16-2023

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